molecular formula C11H16ClNO B2801948 N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 2418667-56-6

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B2801948
CAS No.: 2418667-56-6
M. Wt: 213.71
InChI Key: NZUKRNARYKKRGS-UHFFFAOYSA-N
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Description

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted chromene compounds .

Scientific Research Applications

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUKRNARYKKRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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